![molecular formula C13H14ClN3O B1422498 2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide CAS No. 1269151-14-5](/img/structure/B1422498.png)
2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide
Vue d'ensemble
Description
“2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” is a chemical compound with the CAS Number: 1152508-21-8 . It has a molecular weight of 249.7 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C12H12ClN3O/c13-6-12(17)14-7-10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,17) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, similar compounds have shown antimicrobial and antioxidant activity .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 249.7 .Applications De Recherche Scientifique
Novel Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, studied for their structure and antioxidant activity, show significant promise due to their unique supramolecular architectures and potential health benefits (Chkirate et al., 2019).
Hydrogen-Bonding Patterns in Substituted Acetamides
- The study of hydrogen-bonding patterns in various substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provides insights into molecular interactions and the formation of complex molecular structures (López et al., 2010).
Inhibition of Fatty Acid Synthesis in Green Algae
- Chloroacetamide derivatives have been investigated for their inhibitory effect on fatty acid synthesis in the green alga Scenedesmus acutus. This research has implications for understanding the mode of action of these compounds in biological systems (Weisshaar & Böger, 1989).
Synthesis and Anti-inflammatory Activity
- A study on the synthesis of novel acetamides and their anti-inflammatory activity highlights the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Comparative Metabolism in Human and Rat Liver Microsomes
- Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offers insights into the differences in drug metabolism between species, which is crucial for drug development and safety evaluation (Coleman et al., 2000).
Acid-Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative
- Studies on the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative provide valuable data for understanding the chemical properties and reactivity of these compounds (Rouchaud et al., 2010).
Synthesis of Novel Pyrazole Derivatives
- The synthesis of new pyrazole derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety shows the versatility of these compounds in creating diverse chemical structures with potential pharmacological activities (Arafat et al., 2022).
Anticonvulsant Activity of Amide Derivatives
- Research into the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives demonstrates the potential for developing new therapeutic agents for seizure disorders (Aktürk et al., 2002).
Potential Antipsychotic Agents
- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their antipsychotic properties, offering a new avenue for psychiatric medication development (Wise et al., 1987).
Safety and Hazards
Orientations Futures
While the future directions for this specific compound are not available in the retrieved data, similar compounds have shown potential as inhibitors for the novel SARS Cov-2 virus . This suggests that “2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” and similar compounds could have more future in the discovery of potent drug candidates .
Mécanisme D'action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, thereby disrupting the normal function of cells .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some pyrazole derivatives are known to induce cell death in cancer cells, for example .
Propriétés
IUPAC Name |
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-8-13(18)15-7-6-11-9-16-17(10-11)12-4-2-1-3-5-12/h1-5,9-10H,6-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLLSYQVDZKAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



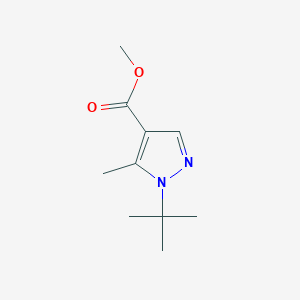

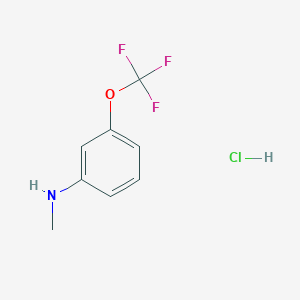
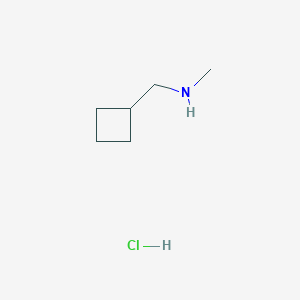
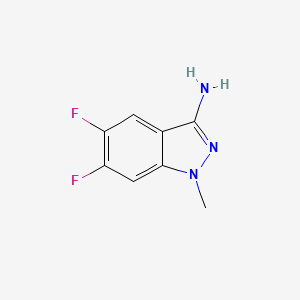
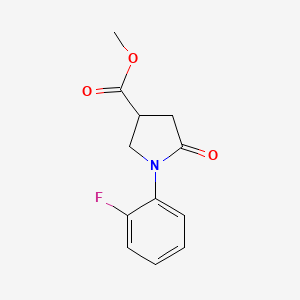
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)


![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)